molecular formula C23H32N2O4S B14979137 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide

Cat. No.: B14979137
M. Wt: 432.6 g/mol
InChI Key: HBHSBPAOMGZIOV-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl sulfonyl group, a dimethylpyrrole ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions. The methoxyphenyl sulfonyl group is introduced via sulfonylation, using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine. The final step involves the coupling of the pyrrole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the Paal-Knorr reaction and automated systems for the sulfonylation and coupling steps. Purification methods such as recrystallization and chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: can be compared with similar compounds such as:

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: Lacks the propyl group, which may affect its binding affinity and specificity.

    N-{3-[(4-hydroxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzoic acid: Substitutes the cyclohexanecarboxamide moiety with a benzoic acid group, which may influence its pharmacokinetic properties.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H32N2O4S/c1-5-15-25-17(3)16(2)21(22(25)24-23(26)18-9-7-6-8-10-18)30(27,28)20-13-11-19(29-4)12-14-20/h11-14,18H,5-10,15H2,1-4H3,(H,24,26)

InChI Key

HBHSBPAOMGZIOV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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